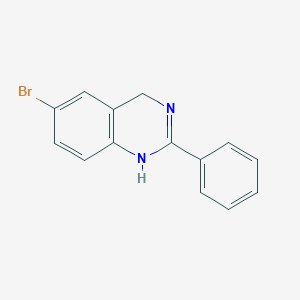

6-Bromo-2-phenyl-1,4-dihydroquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11BrN2 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

6-bromo-2-phenyl-1,4-dihydroquinazoline |

InChI |

InChI=1S/C14H11BrN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

LGJLWHXXCJBPIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2 Phenyl 1,4 Dihydroquinazoline and Its Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of the target dihydroquinazoline (B8668462) core relies on the availability of suitably functionalized precursors. Key starting materials include halogenated anthranilic acid derivatives, which form the backbone of the quinazoline (B50416) ring, and various aldehydes or ketones, which introduce substitution at the 2-position.

The primary precursor for the "6-bromo" portion of the target molecule is 5-bromoanthranilic acid. A common and direct method for its synthesis involves the electrophilic bromination of anthranilic acid. For instance, anthranilic acid can be dissolved in a solvent like acetonitrile, followed by the dropwise addition of a solution of N-bromosuccinimide (NBS). nih.gov The reaction typically proceeds at room temperature, and the resulting 5-bromoanthranilic acid precipitates from the solution and can be collected by filtration. nih.gov This method is effective due to the activating and ortho-, para-directing nature of the amino group on the benzene (B151609) ring, which directs the bromine atom to the position para to it.

Other synthetic routes to halogenated anthranilic acids can involve multi-step sequences starting from different substituted benzene precursors, but the direct halogenation of anthranilic acid remains a highly efficient approach. mdpi.com

The "2-phenyl" substituent of the target compound is introduced using benzaldehyde (B42025) as a precursor. For synthesizing analogues with different groups at the 2-position, a variety of functionalized aldehydes and ketones are required. Standard organic chemistry provides several reliable methods for their preparation. libretexts.org

Common methods for aldehyde and ketone synthesis include:

Oxidation of Alcohols : Primary alcohols can be oxidized to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC), while secondary alcohols are oxidized to ketones with PCC or other oxidizing agents. pressbooks.pub

Ozonolysis of Alkenes : The oxidative cleavage of a C=C double bond in an alkene using ozone, followed by a reductive workup with dimethyl sulfide (B99878) or zinc, yields aldehydes and/or ketones. pressbooks.pub

Hydration of Alkynes : The hydration of a terminal alkyne, when catalyzed by mercury ions (Hg²⁺), produces a methyl ketone. libretexts.orgpressbooks.pub Hydroboration-oxidation of a terminal alkyne yields an aldehyde. pressbooks.pub

Friedel-Crafts Acylation : This electrophilic aromatic substitution reaction is a key method for preparing aryl ketones, where an aromatic ring reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgpressbooks.pub

These established methods allow for the synthesis of a diverse library of aldehyde and ketone components, which can then be used to generate a wide range of 2-substituted dihydroquinazoline analogues. mpg.deresearchgate.net

Achieving regioselectivity in the bromination of benzene rings is crucial for synthesizing the required 5-bromoanthranilic acid precursor. The directing effects of existing substituents on the aromatic ring govern the position of electrophilic attack. In the case of anthranilic acid, the strongly activating amino group (-NH₂) and the deactivating carboxyl group (-COOH) are present. The amino group's para-directing effect is dominant, leading to bromination at the C5 position.

Various reagents and conditions have been developed to enhance regioselectivity, particularly para-selectivity, in electrophilic aromatic bromination. nih.gov

Table 1: Reagents for Regioselective Aromatic Bromination

| Reagent/System | Key Features | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Mild and selective brominating agent. | Often provides high para-selectivity, especially with activating groups. | nih.gov |

| NBS in Tetrabutylammonium Bromide | Accomplishes highly regioselective bromination of activated aromatic compounds. | High | organic-chemistry.org |

| Ammonium (B1175870) Bromide and Oxone® | Uses bromide as the bromine source and Oxone® as an oxidant in methanol (B129727) or water. | Good yields for monobrominated products at ambient temperature. | organic-chemistry.org |

| Tribromoisocyanuric Acid (TBCA) | An efficient reagent that promotes bromination via the in situ generation of Br⁺. | Highly regioselective for activated aromatic rings. | researchgate.net |

| Fe₃O₄@SiO₂/CuO Nanocatalyst | Enables aerobic bromination using O₂ as a green oxidant. | High yields and para-selectivity. | tandfonline.com |

For aromatic amines specifically, a one-pot method involving in situ generation of a tin amide (PhNH-SnMe₃) followed by reaction with bromine has been shown to provide excellent regioselectivity for p-bromoaniline, preventing the formation of ortho or dibrominated products. nih.gov These techniques underscore the ability to precisely control the placement of bromine atoms on aromatic precursors for dihydroquinazoline synthesis.

Classical Condensation and Cyclization Approaches to Dihydroquinazolines

The formation of the dihydroquinazoline ring system is typically achieved through the reaction of a 2-aminobenzylamine or a related derivative with an aldehyde or ketone. This process involves an initial condensation to form an imine intermediate, followed by an intramolecular cyclization to yield the final heterocyclic scaffold. More advanced strategies have streamlined this process into single-step protocols.

One-pot syntheses have become highly valuable for constructing dihydroquinazoline derivatives efficiently, as they minimize the need for isolating intermediates, thereby saving time and resources. researchgate.net A prevalent and effective one-pot, three-component strategy involves the reaction of isatoic anhydride, an amine (or ammonium acetate), and an aldehyde. nih.govfgcu.edu

The plausible mechanism for this reaction generally proceeds through several key steps nih.gov:

Ring Opening : The reaction is often initiated by the nucleophilic attack of the amine (e.g., from ammonium acetate) on a carbonyl carbon of isatoic anhydride.

Decarboxylation : This ring-opening leads to an unstable intermediate that releases carbon dioxide to form a 2-aminobenzamide (B116534) derivative.

Condensation : The amino group of the in situ-generated 2-aminobenzamide then attacks the carbonyl carbon of the aldehyde.

Dehydration : This addition is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

Intramolecular Cyclization : The final step involves the intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, forming the six-membered dihydroquinazoline ring. nih.govresearchgate.net

This one-pot approach is versatile and can be catalyzed by various catalysts, demonstrating its broad applicability. fgcu.eduresearchgate.nettandfonline.com

Table 2: Catalysts in One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

| Catalyst | Starting Materials | Conditions | Key Advantages | Reference |

| Bi(NO₃)₃·5H₂O | Isatoic anhydride, primary amines, aromatic aldehydes | Solvent-free | Short reaction times, excellent yields, low cost. | fgcu.edu |

| Lactic Acid | Isatoic anhydride, ammonium acetate, aldehydes | Neat, 70 °C | Green, metal-free catalyst. | researchgate.net |

| nano-SiO₂-SO₃H | Isatoic anhydride, aromatic aldehyde, ammonium acetate | Solvent-free, 110 °C | Efficient, reusable nano-catalyst. | researchgate.net |

| Sodium Lauryl Sulfate (SLS) | Isatoic anhydride, phenylhydrazine, benzaldehyde derivatives | Aqueous media, room temperature | Green method using a surfactant in water. | tandfonline.com |

Another one-pot protocol involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.orgacs.org The proposed mechanism begins with the formation of an N-arylnitrilium salt, which is then attacked by the amino group of the aniline derivative to form an amidine intermediate. Subsequent intramolecular cyclization yields the dihydroquinazoline product. acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, are exceptionally efficient for building complex molecular scaffolds. nih.govresearchgate.net The aforementioned one-pot synthesis of dihydroquinazolines from isatoic anhydride, an amine, and an aldehyde is a classic example of a three-component reaction (3-CR). nih.gov

MCRs offer significant advantages for creating libraries of compounds for drug discovery, including nih.gov:

Atom Economy : Most atoms from the starting materials are incorporated into the final product.

High Diversity : A wide range of products can be synthesized by simply varying the individual components.

Time Efficiency : Products are formed in a single step without the need to isolate intermediates.

Operational Simplicity : Experimental procedures are often straightforward.

Another MCR approach utilizes the Ugi reaction. For example, a two-step process can begin with an Ugi four-component reaction involving a mono-Boc protected 2-aminobenzylamine, an aldehyde, a carboxylic acid, and an isocyanide. nih.gov The resulting Ugi product is then treated with acid to remove the protecting group, which triggers a cyclization to form the 1,4-dihydroquinazoline (B6142170) scaffold. nih.gov This combination of MCRs followed by cyclization cascades provides powerful and flexible routes to diverse dihydroquinazoline structures. nih.govpreprints.org

Stepwise Synthetic Sequences for Dihydroquinazoline Formation

Stepwise synthetic sequences remain a fundamental approach for the construction of the 1,4-dihydroquinazoline scaffold. These methods typically involve the sequential formation of key bonds to build the heterocyclic ring system. A common strategy begins with the acylation of a substituted 2-aminobenzylamine. nih.govbeilstein-journals.org The resulting N-(2-aminobenzyl)amide then undergoes cyclodehydration to form the dihydroquinazoline ring. nih.govbeilstein-journals.org This cyclization can be promoted by reagents like polyphosphoric acid esters under microwave irradiation, which often provides favorable yields and reaction times. nih.gov

Another stepwise approach involves the initial bromination of a suitable precursor, such as anthranilic acid, using N-bromosuccinimide (NBS). nih.gov The resulting bromo-anthranilic acid can then be reacted with an appropriate isothiocyanate to form a key intermediate, which is subsequently cyclized. nih.gov These multi-step syntheses allow for the controlled introduction of various substituents onto the quinazoline core, enabling the creation of a diverse library of analogs for further investigation.

Catalyst-Mediated Synthetic Methods

Catalysis plays a pivotal role in modern organic synthesis, and the formation of dihydroquinazolines is no exception. Various catalytic systems have been developed to improve the efficiency and selectivity of these reactions.

Acid catalysts are frequently employed to promote the cyclization step in dihydroquinazoline synthesis. Brønsted acids such as p-toluenesulfonic acid (p-TSA) have been used effectively in mechanochemical grinding conditions for the solvent-free synthesis of quinazolinone derivatives from anthranilamide and aldehydes. nih.gov Similarly, glutamic acid has been reported as a green and efficient catalyst for this transformation. sid.ir Lewis acids also find application; for instance, Sc(III)-inda-pybox complexes have been utilized for the enantioselective synthesis of 2,3-dihydroquinazolinones. organic-chemistry.org The use of recyclable heterogeneous catalysts like [Ce(l-Pro)2]2(Oxa) offers the advantage of easier product purification and catalyst reuse. organic-chemistry.org

Table 1: Examples of Acid-Catalyzed Dihydroquinazoline Synthesis

| Catalyst | Starting Materials | Product Type | Key Features |

| p-Toluenesulfonic acid (p-TSA) | Anthranilamide, Aldehydes | Quinazolinone derivatives | Mechanochemical, solvent-free |

| Glutamic acid | Anthranilamide, Aldehydes | 2,3-Dihydroquinazolin-4(1H)-ones | Green catalyst, mild conditions |

| Sc(III)-inda-pybox | Imines | 2,3-Dihydroquinazolinones | Enantioselective |

| [Ce(l-Pro)2]2(Oxa) | Anthranilamide, Aldehydes | 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | Recyclable heterogeneous catalyst |

Base-catalyzed methods are also prevalent in the synthesis of dihydroquinazoline derivatives. Potassium tert-butoxide (KOtBu) has been shown to effectively promote the reaction of 2-aminobenzonitriles with aldehydes at room temperature to yield dihydroquinazolinones. organic-chemistry.org Macroporous Amberlyst A26 OH resin serves as a recyclable catalyst for the synthesis of 2-substituted 4(1H)-quinazolinones from 2-aminobenzonitrile (B23959) and carbonyl compounds. organic-chemistry.org A metal-free approach for the synthesis of 3,4-dihydroquinazolin-2(1H)-ones involves a formal [4+2] cycloaddition of in situ formed aza-ortho-quinone methides and isocyanates, promoted by a base. researchgate.net

Transition metals are powerful catalysts for a wide array of organic transformations, including the formation of heterocyclic rings like dihydroquinazolines. frontiersin.orgnih.gov

Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions to construct complex molecules. proquest.com The Suzuki-Miyaura cross-coupling reaction, for instance, has been employed to synthesize 6-aryl-2-styrylquinazolin-4(3H)-ones from their 6-bromo precursors. nih.gov Palladium-catalyzed intramolecular C-H amidation is another strategy to form the quinazolinone ring system. mdpi.com

Iron (Fe): Iron catalysts, being abundant and less toxic, are attractive for sustainable chemistry. mdpi.com An Fe(OTf)2-catalyzed oxidative tandem synthesis of dihydroquinazolines from N-alkylanilines has been reported. mdpi.comnih.gov A relay catalysis system involving both iron and copper has been developed for the domino synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles. nih.govnih.gov

Copper (Cu): Copper catalysts have also proven effective in dihydroquinazoline synthesis. Copper(I) iodide (CuI) has been used in a tandem approach for the synthesis of quinazoline derivatives. nih.gov A copper-catalyzed one-pot reaction of 2-nitrobenzonitriles and carbonyl compounds provides a route to 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.org Furthermore, copper-catalyzed cascade cyclization/hydrodehalogenation reactions offer a modular route to quinazolines. rsc.org

Table 2: Overview of Transition Metal-Catalyzed Dihydroquinazoline Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Product |

| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | 6-Bromo-2-styrylquinazolin-4(3H)-ones, Arylboronic acids | 6-Aryl-2-styrylquinazolin-4(3H)-ones |

| Iron (Fe) | Oxidative Tandem Synthesis | N-Alkylanilines | Dihydroquinazolines |

| Copper (Cu) | Tandem Reaction | (2-Bromophenyl)methylamine, Amides | Quinazoline derivatives |

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for many transformations. researchgate.net Chiral phosphoric acids have been successfully used to catalyze the asymmetric synthesis of dihydroquinazolinones from imines and 2-aminobenzamides, yielding products with good to excellent enantioselectivity. researchgate.net L-proline and its derivatives have also been reported as effective organocatalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.orgresearchgate.net The use of organocatalysts aligns with the principles of green chemistry by avoiding potentially toxic heavy metals. nih.gov

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For dihydroquinazoline synthesis, this has translated into the use of greener catalysts and solvents. researchgate.net Lemon juice, a natural and biodegradable acid catalyst, has been successfully used in combination with concentrated solar radiation for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.netnih.gov This method offers high yields in short reaction times. researchgate.netnih.gov

Ionic liquids and water have also been explored as environmentally benign reaction media. rsc.org The direct cyclocondensation of anthranilamides and aldehydes can be carried out in ionic liquids or ionic liquid-water systems without the need for an additional catalyst. rsc.org Furthermore, catalyst-free synthesis in water has been demonstrated as a simple and eco-friendly method for preparing 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to simplified workup procedures and cost savings. researchgate.net

Solvent-Free Reaction Conditions

Solvent-free synthesis, often referred to as neat or solid-state reaction, presents a significant advancement in green chemistry. By eliminating the solvent, these methods reduce chemical waste, simplify work-up procedures, and can lead to shorter reaction times and higher yields. jmchemsci.comresearchgate.net For the synthesis of dihydroquinazolinone derivatives, a one-pot, solvent-free condensation of isatoic anhydride, an appropriate amine, and an aldehyde has proven effective. jmchemsci.comresearchgate.netscilit.com

One study demonstrated the synthesis of dihydroquinazolinone analogs using SnCl₂·2H₂O as a catalyst under solvent-free conditions. jmchemsci.comresearchgate.net The researchers found that running the reaction neat resulted in the highest yield and shortest reaction time compared to when solvents like EtOH, H₂O, CH₃CN, DMF, and THF were used. jmchemsci.com The advantages of this protocol include its simplicity, the use of a readily available catalyst, mild conditions, and high product yields. jmchemsci.com Similarly, Amberlyst-15 has been used as a catalyst for the three-component condensation of isatoic anhydride, a primary amine, and an aldehyde under neat conditions, further highlighting the utility of solvent-free approaches. scilit.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives. nih.gov

For instance, a green and efficient method for synthesizing quinazolinone derivatives involves a microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. sci-hub.cat This approach is notable for its use of an aqueous medium and its applicability to a broad range of substrates. sci-hub.cat In another example, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide was achieved by reacting 2-benzamidobenzoyl chloride with hydrazine (B178648) or thiourea (B124793) in DMF under microwave irradiation (800 W at 135 °C for 4 minutes). researchgate.net This method provides an efficient alternative to traditional syntheses that start from benzoxazin-4-ones. researchgate.net

Research has also demonstrated that the power of the microwave irradiation can influence the reaction outcome. For example, in the synthesis of certain quinazoline derivatives, conducting the reaction at 450 W yielded quinazolines, while at 300 W, the corresponding 2-dihydroquinazolines were exclusively obtained. nih.gov

Mechanochemical Synthesis Strategies

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers a solvent-free and often room-temperature alternative to traditional solution-phase synthesis. nih.gov This technique has been successfully employed for the synthesis of quinazolin-4(3H)-ones and their dihydro analogues. nih.govorganic-chemistry.org

One study reported the mechanochemical synthesis of substituted quinazolin-4(3H)-one derivatives by ball-milling 2-aminobenzamides, aldehydes, and the oxidizing agent o-iodoxybenzoic acid (IBX). nih.gov This solvent-free approach demonstrates that even reactions involving potentially explosive mixtures, like primary amines and hypervalent iodine reagents, can be controlled under mechanochemical conditions. nih.gov Another strategy utilizes a recyclable tartaric acid-SDS catalyst system for the three-component cyclocondensation of isatoic anhydride, amines, and aldehydes/ketones. organic-chemistry.org Mechanochemical activation at room temperature in this system led to significant improvements over previous methods, even in large-scale reactions. organic-chemistry.org These methods showcase the potential of mechanochemistry to provide efficient and sustainable routes to dihydroquinazoline scaffolds. researchgate.netamanote.com

Optimization of Reaction Parameters and Yields

To maximize the efficiency and selectivity of the synthesis of 6-Bromo-2-phenyl-1,4-dihydroquinazoline and its analogues, careful optimization of various reaction parameters is essential.

Temperature and Pressure Effects on Reaction Efficiency

Temperature is a critical parameter in the synthesis of dihydroquinazolines. In a study on the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one, it was established that a temperature of 40°C was optimal for the nitration process. scilit.com Higher temperatures led to the formation of a significant amount of dinitro derivative as a byproduct. scilit.com Similarly, in a one-pot, three-component synthesis of 3,4-dihydroquinazolines, the optimal temperature was found to be 60°C. acs.org Lowering the temperature significantly decreased the product yields and prolonged the reaction time. acs.org For certain substrates, such as vinyl and aryl nitriles, a higher temperature of 100°C was required to achieve good yields. acs.org

The synthesis of 1,2-dihydroquinazolines via the rearrangement of indazolium salts was optimized at 70°C. researchgate.netorganic-chemistry.org Lowering the reaction temperature resulted in a decrease in yield. researchgate.net In another study, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives was carried out at different temperatures (50, 60, and 68°C), with the best yield obtained at 68°C. uobaghdad.edu.iq

While the effect of temperature is widely studied, the impact of pressure is less frequently detailed in the synthesis of dihydroquinazolines. Most reported syntheses are conducted under atmospheric pressure.

| Compound/Reaction | Optimal Temperature | Observations |

| 6-nitro-3,4-dihydroquinazolin-4-one | 40°C | Higher temperatures increased byproduct formation. scilit.com |

| 3,4-dihydroquinazolines | 60°C | Lower temperatures decreased yield. acs.org |

| 3,4-dihydroquinazolines (vinyl/aryl nitriles) | 100°C | Higher temperature needed for specific substrates. acs.org |

| 1,2-dihydroquinazolines | 70°C | Lower temperatures resulted in lower yields. researchgate.netorganic-chemistry.org |

| 2,3-dihydroquinazolin-4(1H)-one derivatives | 68°C | Yield increased with temperature up to 68°C. uobaghdad.edu.iq |

Stoichiometric Ratio Optimization for Improved Selectivity

For the one-pot synthesis of 3,4-dihydroquinazolines from 2-aminophenylboronic acid derivatives, arenediazonium salts, and nitriles, the stoichiometry of the arenediazonium salt was examined. acs.org The optimal conditions used 1.3 equivalents of the diazonium salt, which resulted in an excellent 97% yield. acs.org Reducing this amount led to a significant decrease in the product yield. acs.org

In the synthesis of 4-methylquinazoline, the molar ratio of the catalyst (BF₃-Et₂O) to the starting material (2-aminoacetophenone) was optimized to be 1:0.5. journalirjpac.com The weight ratio of 2-aminoacetophenone (B1585202) to formamide (B127407) was also optimized to 1:52, achieving a high yield of 86%. journalirjpac.com These examples underscore the importance of fine-tuning the stoichiometric ratios of both reactants and catalysts to maximize reaction outcomes.

| Reaction | Reactant/Catalyst | Optimal Ratio | Resulting Yield |

| One-pot synthesis of 3,4-dihydroquinazolines | Arenediazonium salt | 1.3 equivalents | 97% acs.org |

| Synthesis of 4-methylquinazoline | 2-aminoacetophenone : BF₃-Et₂O | 1 : 0.5 (molar) | 86% journalirjpac.com |

| Synthesis of 4-methylquinazoline | 2-aminoacetophenone : formamide | 1 : 52 (weight) | 86% journalirjpac.com |

Stereoselective Synthesis Considerations for Dihydroquinazoline Scaffolds

The development of stereoselective methods for the synthesis of dihydroquinazolines is of significant interest due to the potential for different enantiomers to exhibit distinct biological activities. The synthesis of enantiomerically pure 2,3-dihydroquinazolinones (DHQZs) has been achieved through a metal-catalyzed asymmetric intramolecular amidation of an imine. organic-chemistry.org

This particular method utilizes a readily available Sc(III)-inda-pybox complex as a catalyst. organic-chemistry.org This catalytic system enables the enantioselective synthesis of DHQZs, providing a route to access specific stereoisomers of this important heterocyclic scaffold. organic-chemistry.org The ability to control the stereochemistry at the C2 position of the dihydroquinazoline ring is a critical aspect for the development of chiral drugs and probes for studying biological systems. While specific examples for this compound are not detailed, the principles of asymmetric catalysis demonstrated for analogous scaffolds provide a clear pathway for future research in this area. organic-chemistry.org

Enantioselective Approaches to Chiral Dihydroquinazolines

The development of enantioselective methods to produce chiral dihydroquinazolines is crucial, as different enantiomers can exhibit distinct biological activities. researchgate.net A primary strategy involves the use of chiral catalysts, such as chiral phosphoric acids or metal complexes, to induce asymmetry in the cyclization reaction.

One prominent approach is the asymmetric condensation of 2-aminobenzamides with aldehydes, catalyzed by chiral Brønsted acids like phosphoric acids. This method facilitates an intramolecular amidation of an in-situ formed imine, leading to the formation of chiral 2,3-dihydroquinazolinones with high enantioselectivity. researchgate.netorganic-chemistry.org For instance, using a chiral organocatalyst, a variety of aromatic and aliphatic aldehydes react with 2-aminobenzamide to afford optically active 2,3-dihydroquinazolinones in excellent yields (up to 99%) and enantiomeric excesses (ee) of up to 97%. researchgate.netfrontiersin.org

Another effective method involves the use of chiral metal complexes. A scandium(III)-inda-pybox complex has been successfully employed as a catalyst for the enantioselective synthesis of 2,3-dihydroquinazolinones through a metal-catalyzed asymmetric intramolecular amidation of an imine. organic-chemistry.org Similarly, iridium-catalyzed asymmetric hydrogenation of quinolines or quinoxalines represents a powerful strategy for accessing chiral 1,4-dihydroquinolines and tetrahydroquinoxalines, respectively, often with exceptional enantioselectivity (up to 99% ee). nih.govnih.gov While not directly synthesizing dihydroquinazolines, these methods highlight the utility of transition-metal catalysis in creating related chiral heterocyclic structures.

Asymmetric fluorocyclization reactions, initiated by a fluorination process and mediated by double axially chiral anionic phase-transfer catalysts, have also been used to synthesize fluorine-bearing dihydroquinazolones with high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 98% ee). escholarship.org This strategy is particularly valuable as the incorporation of fluorine can enhance the pharmacological properties of the molecule. escholarship.org

Table 1: Overview of Catalysts in Enantioselective Dihydroquinazoline Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Typical Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Condensation/Amine Addition Cascade | Up to 99% | Up to 97% | researchgate.net |

| Chiral Lewis Acid | Sc(III)-inda-pybox Complex | Intramolecular Amidation of Imine | Good to Excellent | Not Specified | organic-chemistry.org |

| Phase-Transfer Catalyst | Double Axially Chiral Anionic Catalyst | Asymmetric Fluorocyclization | Not Specified | Up to 98% | escholarship.org |

| Transition Metal | Chiral Ir-SpiroPAP Complex | Asymmetric Hydrogenation (Quinolines) | Up to 95% | Up to 99% | nih.gov |

Diastereoselective Control in Multi-Substituted Systems

When synthesizing dihydroquinazolines with multiple stereocenters, controlling the diastereoselectivity is paramount. This is often achieved through substrate control, where the inherent stereochemistry of the starting materials dictates the outcome, or through reagent control, where the catalyst or reaction conditions favor the formation of one diastereomer over others.

In the synthesis of tetrahydroquinoline derivatives, a related heterocyclic system, a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been reported. This reaction proceeds with excellent diastereomeric ratios (dr >20:1), demonstrating precise control over the formation of multiple stereocenters. frontiersin.org Similarly, when synthesizing dihydroquinazolinone adducts from olefins with unsymmetrical electron-withdrawing groups, diastereomeric products were obtained with ratios up to 1.7:1. acs.org

The use of chiral auxiliaries is another established strategy. A diastereoselective approach to 2,3-dihydro-2-arylquinazolin-4-ones involves reacting an anthranilamide with an aldehyde derived from a chiral source, such as N-Boc-D-tert-leucine phenyl ester. nih.gov The resulting dihydroquinazolinone is formed as a mixture of diastereomers, which can then be separated. nih.gov

Table 2: Examples of Diastereoselective Syntheses

| Methodology | Target Scaffold | Key Reagents/Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| [4 + 2] Annulation | Tetrahydroquinolines | ortho-Tosylaminophenyl-substituted para-quinone methides | >20:1 | frontiersin.org |

| Giese-type Addition | Dihydroquinazolinones | Olefins with unsymmetrical electron-withdrawing groups | 1.2:1 to 1.7:1 | acs.org |

| Chiral Auxiliary | 2,3-Dihydro-2-arylquinazolin-4-ones | Aldehyde with chiral N-Boc-D-tert-leucine ester | Diastereomers Separated | nih.gov |

| Passerini/Staudinger/aza-Wittig Sequence | Polysubstituted 3,4-dihydroquinazolines | 2-Azidobenzaldehyde, carboxylic acid, isocyanide | Not Specified | beilstein-journals.orgnih.gov |

Scale-Up Methodologies and Process Intensification in Dihydroquinazoline Synthesis

Transitioning the synthesis of dihydroquinazolines from laboratory-scale to industrial production requires robust and efficient methodologies. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is key. primescholars.com Continuous flow chemistry has emerged as a transformative approach in this area, offering significant advantages over traditional batch processing. primescholars.comfrontiersin.orgunito.it

Continuous flow systems offer improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and greater reproducibility. frontiersin.orgunito.itjst.org.in These systems allow for rapid screening and optimization of reaction conditions, and once optimized, the process can be scaled up by simply running the system for a longer duration. jst.org.in This approach is particularly beneficial for the pharmaceutical industry, where the synthesis of active pharmaceutical ingredients (APIs) often involves multiple complex steps. unito.it A protocol for the multigram-scale synthesis of pro-aromatic dihydroquinazolinones has been developed that is free of column chromatography. nih.gov Furthermore, the use of a simple plug-flow photoreactor demonstrated amenable productivity, highlighting the potential of photoflow setups for large-scale reactions. nih.gov

The integration of enabling technologies, such as microwave irradiation or photochemistry, with flow reactors can further intensify processes, leading to dramatic enhancements in reaction rates. unito.itrsc.org For example, solid-phase synthesis offers a convenient method for creating libraries of dihydroquinazoline derivatives, which can accelerate the discovery of lead compounds by simplifying purification and allowing for automation. nih.gov While challenges in scalability and technology adoption remain, the move towards continuous manufacturing represents a paradigm shift in chemical production, promising more efficient and sustainable synthesis of complex molecules like this compound. primescholars.com

Advanced Spectroscopic and Crystallographic Analyses for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of 6-Bromo-2-phenyl-1,4-dihydroquinazoline.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The anticipated signals for this compound would include distinct regions for aromatic, amine, and methylene (B1212753) protons.

Aromatic Protons: The protons on the phenyl ring and the bromo-substituted benzene (B151609) ring of the quinazoline (B50416) core would resonate in the downfield region, typically between δ 6.5-8.0 ppm. The bromine atom at the C6 position would influence the chemical shifts and coupling patterns of the adjacent protons (H5 and H7). H5 would likely appear as a doublet, coupled to H7, while H8 would appear as a doublet coupled to H7. The protons of the C2-phenyl group would show characteristic multiplets.

Methylene Protons (C4-H₂): The two protons at the C4 position are diastereotopic and would be expected to appear as a singlet or as part of a more complex splitting pattern in the range of δ 4.5-5.5 ppm. Their chemical shift is influenced by the adjacent nitrogen atom and the aromatic ring.

Amine Protons (N1-H, N3-H): The two N-H protons are expected to produce broad singlets. Their chemical shifts can vary depending on the solvent and concentration, but they typically appear in a wide range from δ 4.0 to 8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum, often recorded with proton decoupling, would show sharp singlets for each carbon environment.

Aromatic Carbons: The twelve aromatic carbons (six from the phenyl ring and six from the fused benzene ring) would resonate in the typical downfield region of δ 110-150 ppm. The carbon atom attached to the bromine (C6) would have its chemical shift influenced by the halogen's electronic effects.

Amidine Carbon (C2): The C2 carbon, situated between two nitrogen atoms and bonded to a phenyl group, is expected to resonate significantly downfield, likely in the δ 150-160 ppm range.

Methylene Carbon (C4): The C4 carbon would appear in the aliphatic region, with an expected chemical shift around δ 50-65 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-aromatic (Quinazoline) | 6.8 - 7.8 | m |

| H-aromatic (Phenyl) | 7.2 - 8.0 | m |

| CH₂ (C4) | 4.5 - 5.5 | s |

| NH (N1/N3) | 4.0 - 8.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-aromatic | 110 - 150 |

| C-Br (C6) | 115 - 125 |

| C=N (C2) | 150 - 160 |

| CH₂ (C4) | 50 - 65 |

To confirm the assignments from 1D NMR and map out the complete molecular structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the connectivity of protons within the aromatic spin systems of both the quinazoline and phenyl rings. For example, a cross-peak between the H7 and H8 signals would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This experiment would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the assignment of the C4 methylene protons to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the molecular skeleton. For example, correlations would be expected from the C4 methylene protons to the C4a, C5, and C8a carbons, confirming the placement of the methylene group within the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is valuable for conformational analysis and confirming spatial relationships, such as the proximity of the C2-phenyl protons to the H8 proton of the quinazoline ring.

The 1,4-dihydroquinazoline (B6142170) ring is not planar and can exist in different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insight into conformational exchange processes. For instance, the dihydroaromatic ring may undergo a ring-flipping process. At low temperatures, this process might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons, which would coalesce into an averaged signal at higher temperatures. Analysis of the spectra at different temperatures can be used to determine the energy barriers associated with these conformational changes.

While solution-state NMR provides data on molecules in a dynamic environment, solid-state NMR (ssNMR) gives information about the compound in its solid, crystalline, or amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. iastate.edunih.gov ssNMR can be used to identify the presence of different polymorphs (different crystalline forms), which may have distinct packing arrangements and intermolecular interactions. nih.gov Furthermore, given the presence of a bromine atom, ⁷⁹Br or ⁸¹Br ssNMR could potentially be used as a sensitive probe of the local environment around the halogen, although the quadrupolar nature of these nuclei often leads to very broad signals. huji.ac.il

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound (C₁₄H₁₁BrN₂), the nominal molecular weight would be approximately 286 or 288 g/mol , depending on the bromine isotope (⁷⁹Br or ⁸¹Br).

A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) peak would appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Analysis of the fragmentation pattern would provide further structural confirmation. Likely fragmentation pathways could include the loss of the phenyl group, the bromine atom, or cleavage of the dihydroquinazoline (B8668462) ring.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecular ion. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed, distinguishing it from other potential formulas that might have the same nominal mass.

Table 3: Calculated Exact Masses for this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₁₄H₁₁⁷⁹BrN₂]⁺ | ⁷⁹Br | 286.0155 |

| [C₁₄H₁₁⁸¹BrN₂]⁺ | ⁸¹Br | 288.0134 |

X-ray Crystallography for Absolute Structure Determination and Molecular Packing

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering an unambiguous depiction of the molecule's conformation and its arrangement within the crystal lattice. researchgate.net

While the specific crystal structure of this compound is not publicly available, extensive data from closely related compounds, such as 1-[6-bromo-2-(phenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one derivatives, provide excellent models for its expected geometric parameters. nih.govnih.gov Single crystal X-ray diffraction (SC-XRD) studies on these analogs reveal key structural features. urfu.ruekb.eg

The dihydroquinazoline core is not perfectly planar. The tetrahydropyridine (B1245486) portion of similar quinoline (B57606) systems typically adopts a distorted envelope or flattened boat conformation. nih.govnih.govurfu.ru The phenyl ring at the 2-position is generally twisted out of the plane of the heterocyclic system.

Expected bond lengths and angles can be inferred from these related structures. The table below presents representative data from a similar bromo-phenyl heterocyclic compound to illustrate the precision of SC-XRD analysis. growingscience.comgrowingscience.com

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C-Br | ~1.87 - 1.90 Å |

| C-N (ring) | ~1.38 - 1.46 Å | |

| C=N / C-N (imine/amine) | ~1.28 / ~1.47 Å | |

| C-C (aromatic) | ~1.37 - 1.40 Å | |

| C-C (aliphatic) | ~1.50 - 1.54 Å | |

| Bond Angle | C-C-Br | ~119 - 121° |

| C-N-C (ring) | ~118 - 125° | |

| N-C-C (ring) | ~110 - 122° | |

| Torsion Angle | C-C-C-N (ring) | Varies with conformation |

| N-C-C-Phenyl | Defines phenyl group twist |

Note: This interactive table contains generalized data from analogous structures to illustrate typical values.

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. nih.gov In the case of this compound, the presence of N-H groups makes it a potent hydrogen bond donor. The nitrogen atoms within the ring can also act as hydrogen bond acceptors.

Crystal structure analyses of analogous compounds reveal that intermolecular N—H···O or N—H···N hydrogen bonds are common, often linking molecules into chains, dimers, or more complex three-dimensional networks. nih.govnih.gov

Beyond classical hydrogen bonds, other weak interactions play a crucial role in consolidating the molecular packing: nih.gov

C—H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π systems of the phenyl or quinazoline rings of a neighboring molecule. nih.gov

Halogen Bonding: The bromine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic atoms like oxygen or nitrogen, although C—H···Br hydrogen bonds are also frequently observed. nih.gov

π–π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal packing. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. While no specific polymorphism studies on this compound have been reported, it is a potential phenomenon for this class of molecules. The flexibility of the dihydroquinazoline ring and the potential for different hydrogen bonding motifs could allow for the formation of multiple stable crystalline arrangements under different crystallization conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa These methods are invaluable for identifying functional groups and confirming the molecular structure. nih.govmdpi.com An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. ksu.edu.sa Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. nih.gov

For this compound, the vibrational spectra would be characterized by several key features. Analysis of related compounds provides a guide to the expected vibrational frequencies. researchgate.netnih.gov

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3350 - 3200 | N-H stretching | IR, Raman |

| ~3100 - 3000 | Aromatic C-H stretching | IR, Raman |

| ~2980 - 2850 | Aliphatic C-H stretching | IR, Raman |

| ~1670 - 1620 | C=N stretching / N-H bending | IR, Raman |

| ~1600, ~1480 | Aromatic C=C ring stretching | IR, Raman |

| ~1350 - 1250 | C-N stretching | IR, Raman |

| ~1200 - 1000 | C-H in-plane bending | IR |

| Below 1000 | C-Br stretching, ring deformations | IR, Raman |

Note: This interactive table shows typical frequency ranges for the assigned vibrational modes.

The N-H stretching vibration is particularly informative and typically appears as a sharp to moderately broad band in the IR spectrum around 3344 cm⁻¹. nih.gov The stretching vibrations of the aromatic C-H bonds from the phenyl and bromo-phenyl rings are expected just above 3000 cm⁻¹, while the C-H stretches of the dihydro portion of the quinazoline ring would appear just below 3000 cm⁻¹. nih.gov The C=N stretching and N-H bending vibrations often occur in the 1670-1620 cm⁻¹ region. The characteristic C=C stretching modes of the aromatic rings typically give rise to strong bands around 1600 cm⁻¹ and 1480 cm⁻¹. researchgate.net The C-Br stretching vibration is found at lower frequencies, typically below 1000 cm⁻¹, and is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Information regarding the absorption maxima and molar extinction coefficients for this compound has not been reported. Consequently, an analysis of its electronic transitions and chromophoric system cannot be accurately presented. Studies on solvatochromic effects, which would describe the influence of solvent polarity on the compound's electronic structure, are also absent from the current body of scientific literature.

Chiroptical Spectroscopy for Optically Active Analogues (if applicable)

There is no indication in the available literature that optically active analogues of this compound have been synthesized or studied. Therefore, information on chiroptical spectroscopy, such as Circular Dichroism (CD) for chiral recognition, is not applicable based on current knowledge.

Optical Rotatory Dispersion (ORD) Studies for Configuration Assignment

Optical Rotatory Dispersion (ORD) is a powerful technique utilized to determine the absolute configuration of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, characterized by peaks and troughs known as Cotton effects, provides a unique fingerprint of a molecule's stereochemistry.

In the context of this compound, which possesses a stereocenter at the C2 position of the dihydroquinazoline ring, ORD studies would be instrumental in assigning the (R) or (S) configuration to its enantiomers. Although specific ORD data for this compound is not extensively reported in publicly available literature, the principles of its application can be detailed based on established methodologies for analogous heterocyclic compounds.

The analysis would involve dissolving the enantiomerically pure sample in a suitable solvent and measuring its optical rotation across a range of wavelengths, typically from the visible to the ultraviolet region. The sign of the Cotton effect, which corresponds to the long-wavelength absorption band of the relevant chromophore, is then correlated to the absolute configuration. For dihydroquinazolines, the electronic transitions of the aromatic rings and the imine moiety are the key chromophores that would give rise to characteristic Cotton effects.

A positive Cotton effect (a peak followed by a trough at lower wavelength) or a negative Cotton effect (a trough followed by a peak) in a specific region of the spectrum can be empirically correlated to the absolute configuration by comparing it to the ORD spectra of structurally related compounds with known stereochemistry. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can also be employed to simulate the ORD spectrum and predict the Cotton effects for each enantiomer, further corroborating the experimental assignment.

The data table below illustrates a hypothetical representation of ORD data that would be collected for the enantiomers of this compound.

| Wavelength (nm) | Specific Rotation [α] for (R)-enantiomer | Specific Rotation [α] for (S)-enantiomer |

| 600 | +50° | -50° |

| 500 | +75° | -75° |

| 400 | +150° | -150° |

| 350 (Peak) | +500° | -500° |

| 320 (Trough) | -300° | +300° |

| 300 | -100° | +100° |

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Phenyl 1,4 Dihydroquinazoline

Quantum Chemical Calculations

No specific DFT studies on the ground state geometry and electronic structure of 6-Bromo-2-phenyl-1,4-dihydroquinazoline have been reported in the reviewed literature.

Information regarding the use of Ab Initio methods for high-accuracy energetic and spectroscopic predictions for this compound is not available.

No published FMO analysis, including HOMO-LUMO calculations and the derivation of reactivity descriptors, specifically for this compound was found.

There are no available studies that map the electrostatic potential surfaces of this compound to analyze its reactivity and potential for intermolecular interactions.

Molecular Dynamics (MD) Simulations

No MD simulations investigating the conformational sampling and dynamic behavior of this compound have been reported.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects. Theoretical calculations would typically involve geometry optimization of the molecule in various solvents of differing polarities.

By calculating the total energy of the molecule in different solvent environments, researchers can predict the most stable conformation. The solvent's dielectric constant is a key parameter in these calculations, as it modulates the electrostatic interactions between the solute and the solvent. For instance, polar solvents might stabilize conformations with larger dipole moments, whereas nonpolar solvents would favor less polar structures. A data table summarizing such theoretical findings would typically compare the relative energies and key dihedral angles of the molecule in solvents like cyclohexane (B81311) (nonpolar), dichloromethane (B109758) (polar aprotic), and water (polar protic).

Table 1: Theoretical Solvent Effects on the Stability of this compound Conformations

| Solvent | Dielectric Constant | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|---|

| Gas Phase | 1.0 | 0.00 | Data not available |

| Cyclohexane | 2.0 | Data not available | Data not available |

| Dichloromethane | 8.9 | Data not available | Data not available |

| Water | 78.4 | Data not available | Data not available |

Reaction Mechanism Modeling and Energetics

Computational modeling is essential for elucidating the mechanisms of chemical reactions involving this compound. mdpi.commdpi.com Density Functional Theory (DFT) is a common method used to explore reaction pathways, identify transition states, and calculate activation energies.

To understand the formation or subsequent reactions of this compound, computational chemists identify the transition state (TS) structures connecting reactants to products. ijpbs.netuab.cat A transition state is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a hypothetical synthesis, the reaction pathway from starting materials to the dihydroquinazoline (B8668462) ring would be mapped out. The energies of reactants, intermediates, transition states, and products are calculated to determine the reaction's thermodynamic and kinetic feasibility.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the TS correctly connects the desired reactants and products. An IRC calculation follows the path of steepest descent from the transition state down to the local energy minima on both sides of the reaction barrier. This confirms the reaction pathway and ensures that no unexpected intermediates or alternative products are formed along the primary reaction coordinate.

If the synthesis of this compound involves a catalyst, computational methods can be used to elucidate the entire catalytic cycle. This involves modeling the interaction of the catalyst with the reactants, the formation of catalytic intermediates, the key bond-forming or bond-breaking steps (including their transition states), and the final product release with catalyst regeneration. Each step's energetics would be calculated to identify the rate-determining step of the cycle.

Spectroscopic Property Prediction and Validation

Computational methods are also invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). Theoretical chemical shifts are calculated for an optimized geometry of this compound. These predicted values are then compared to experimentally obtained NMR spectra. A strong correlation between the predicted and experimental shifts provides confidence in the accuracy of the computed molecular structure. Discrepancies can point to dynamic processes, solvent effects not captured by the model, or an incorrect structural assignment.

Table 2: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Theoretical Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-3 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

| H-8 | Data not available | Data not available | Data not available |

| Phenyl-H | Data not available | Data not available | Data not available |

Theoretical IR and UV-Vis Spectra Simulation

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are powerful tools in computational chemistry for predicting and interpreting the spectroscopic properties of molecules. These simulations are typically performed using methods like Density Functional Theory (DFT), which can provide insights into molecular structure, bonding, and electronic transitions.

For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6–31 + G(d,p), have been employed to compute theoretical IR spectra. nih.govresearchgate.net Studies on related compounds, such as 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, have shown that the calculated vibrational frequencies for key functional groups are in excellent agreement with experimental data. nih.govresearchgate.net The characteristic IR peaks for C=C, C=N, C=O, C-N, and C-H (aliphatic and aromatic) vibrations can be accurately predicted, confirming the suitability of the optimized molecular geometries. nih.govsapub.org

Similarly, Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. For aromatic systems like this compound, these simulations can predict the λmax values corresponding to π → π* and n → π* transitions, which are characteristic of the quinazoline and phenyl rings. The calculated HOMO-LUMO energy gap from such studies provides information about the molecule's chemical reactivity and kinetic stability. researchgate.net

A summary of typical theoretical methods for spectral simulation is presented below.

| Parameter | Methodology | Typical Software | Key Outputs |

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | GAUSSIAN | Lowest energy conformation, bond lengths, angles |

| IR Frequencies | DFT Frequency Calculation | GAUSSIAN | Vibrational modes, IR peak positions and intensities |

| UV-Vis Spectra | TD-DFT | GAUSSIAN | Electronic transition energies (λmax), oscillator strengths |

| Orbital Analysis | DFT | GAUSSIAN | HOMO-LUMO energies, molecular electrostatic potential maps |

Structure-Activity Relationship (SAR) Theoretical Frameworks

Theoretical Structure-Activity Relationship (SAR) frameworks are essential for understanding how the chemical structure of a compound influences its biological activity. These models are crucial in medicinal chemistry for designing more potent and selective molecules. For the 6-bromo-quinazoline scaffold, SAR studies have indicated that substitutions at various positions on the quinazoline and phenyl rings significantly affect biological outcomes. nih.govmdpi.com For instance, in a series of 6-bromo quinazoline derivatives, the nature of the substituent at the 2-position was found to modulate cytotoxic activity, with aliphatic linkers showing different potency compared to aromatic ones. nih.gov Similarly, the placement of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish activity. nih.govmdpi.com

Quantitative Structure-Activity Relationships (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org For classes of compounds like quinazoline derivatives, 2D and 3D-QSAR models are developed to predict the activity of novel analogues and guide synthetic efforts.

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure.

Electronic descriptors: Describing charge distribution, dipole moment, etc.

Hydrophobic descriptors: Such as the partition coefficient (logP).

For the related 6-arylquinazolin-4-amines, 3D-QSAR models have been successfully generated with high correlation coefficients (R²) and predictive abilities (Q²), indicating their reliability. nih.gov These models help in creating contour maps that visualize regions where steric bulk, positive or negative charges are favorable or unfavorable for activity, thus providing a clear rationale for designing new derivatives. nih.gov

| QSAR Model Type | Descriptors Used | Key Metrics | Application |

| 2D-QSAR | Topological, constitutional, electronic | R², S² | Predicts activity based on 2D structural features |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | Q², R² | Provides 3D contour maps for structure modification |

| Non-linear QSAR (e.g., GEP) | Various 2D/3D descriptors | R², S² | Captures complex, non-linear structure-activity relationships frontiersin.org |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

For quinazoline derivatives, pharmacophore models have been instrumental in understanding their interaction with protein targets. nih.gov A study on 6-arylquinazolin-4-amines as kinase inhibitors identified key pharmacophoric features responsible for their inhibitory activity. nih.gov Such models are developed by aligning a set of active molecules and extracting their common features. The resulting hypothesis can then be used to screen virtual libraries for new compounds that match the pharmacophore or to guide the modification of existing compounds to better fit the model, thereby enhancing their activity. nih.gov

Molecular Docking Studies (focused on theoretical binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

Derivatives of the 6-bromo-quinazoline scaffold have been the subject of numerous molecular docking studies to elucidate their mechanism of action against various biological targets, particularly protein kinases and enzymes involved in cell regulation. nih.govmdpi.comrjpbr.comconnectjournals.com These studies consistently show that the quinazoline core acts as a crucial scaffold, positioning key substituents to interact with amino acid residues in the target's active site.

Commonly observed interactions include:

Hydrogen Bonds: Formed between nitrogen atoms in the quinazoline ring or specific substituents and residues like methionine or lysine (B10760008) in the ATP-binding pocket of kinases. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl ring and other lipophilic parts of the molecule often engage in hydrophobic interactions with nonpolar residues within the binding site. nih.govresearchgate.net

Halogen Bonds: The bromine atom at the 6-position can participate in halogen bonding, which can enhance binding affinity and selectivity. mdpi.com

The table below summarizes findings from various docking studies on related 6-bromo-quinazoline derivatives.

| Compound Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

| 6-Bromo quinazoline derivatives | EGFR | -5.3 to -6.7 | Lys721, Met742 researchgate.net |

| 6-Bromo-2-styrylquinazolin-4(3H)-ones | Dihydrofolate reductase, Thymidylate synthase | Not specified | Not specified mdpi.com |

| Quinazolinones | PARP-1 | up to -10.343 | Not specified rjpbr.com |

| Dihydroquinazolin-4(1H)-ones | P38alpha, ACVR1 (ALK2) | -6.8 to -8.9 | Not specified connectjournals.com |

These theoretical binding modes provide invaluable insights that are consistent with SAR data and guide the rational design of next-generation inhibitors. nih.gov

Topological and Graph Theory Approaches in Chemical Space Exploration

Topological and graph theory approaches offer a sophisticated framework for analyzing and navigating the vastness of chemical space. researchgate.netarxiv.org In this context, molecules are represented as graphs, where atoms are nodes and bonds are edges. This abstraction allows for the calculation of various numerical invariants, or topological indices, that characterize the molecule's structure, size, branching, and shape. researchgate.net

These methods are crucial for:

Structure-Function Relationship Analysis: Graph theory can be used to analyze biomolecular interactions and reveal relationships between a molecule's structure and its function. researchgate.netarxiv.org

QSAR/QSPR Studies: Topological indices can serve as descriptors in QSAR and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or physicochemical properties of novel quinazoline derivatives.

Chemical Database Mining: By categorizing molecules based on their topological features, these methods enable efficient searching and clustering of large chemical libraries to identify novel compounds with desired structural motifs.

The application of graph theory allows researchers to move beyond simple structural representations and capture the global connectivity and intrinsic properties of molecules like this compound, providing a powerful tool for drug discovery and materials science. princeton.eduarxiv.org

Chemical Reactivity, Transformation, and Derivatization Strategies

Oxidation and Reduction Reactions

Selective Reduction of the Dihydroquinazoline (B8668462) Ring System

The 1,4-dihydroquinazoline (B6142170) ring system contains an endocyclic C=N bond (an imine functionality), which is susceptible to reduction. This transformation converts the dihydroquinazoline into a more flexible, saturated 1,2,3,4-tetrahydroquinazoline ring system. The selective reduction of this bond can be achieved using several standard methodologies, primarily through catalytic hydrogenation or chemical reduction with hydride reagents.

Catalytic Hydrogenation: This is a common method for the reduction of imines. The reaction typically involves treating the 6-Bromo-2-phenyl-1,4-dihydroquinazoline substrate with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Palladium on carbon (Pd/C) is a frequently used catalyst for such transformations. The reaction proceeds via the addition of hydrogen across the C=N double bond. A related approach, catalytic transfer hydrogenation, can also be employed, using a hydrogen donor like formic acid or H₃N·BH₃ in the presence of a catalyst. nih.gov This method can sometimes offer better selectivity and milder reaction conditions. For instance, studies on the reduction of quinolines have shown that 1,2-dihydroquinolines can be further reduced to tetrahydroquinolines using this approach. nih.gov

Hydride Reduction: Chemical reducing agents, particularly sodium borohydride (B1222165) (NaBH₄), are effective for the reduction of imines to amines. libretexts.orgyoutube.com While NaBH₄ is a mild reducing agent that typically does not reduce isolated aromatic rings or esters, it is capable of reducing the polarized C=N bond in the dihydroquinazoline ring. youtube.comyoutube.com The reaction is generally performed in a protic solvent such as methanol (B129727) or ethanol, which also serves to protonate the resulting nitrogen anion. libretexts.org For less reactive C=N bonds, the efficacy of NaBH₄ can be enhanced by the addition of a catalyst, such as an amorphous nickel catalyst, under mild aqueous conditions. rsc.org

The general scheme for this reduction is presented below:

Reaction Scheme: Reduction of this compound

Starting Material:Reagents:H₂/Pd-C (Catalytic Hydrogenation)

NaBH₄ in Methanol (Hydride Reduction) Product: 6-Bromo-2-phenyl-1,2,3,4-tetrahydroquinazoline

Functional Group Interconversions on the Phenyl Substituent

The 2-phenyl substituent on the dihydroquinazoline ring behaves as a typical aromatic ring and is amenable to various functional group interconversions, provided the reagents used are compatible with the dihydroquinazoline core. These transformations allow for fine-tuning of the molecule's electronic and steric properties.

One key type of interconversion is the transformation of a substituent introduced during the initial synthesis. For example, if the synthesis begins with a nitro-substituted benzaldehyde (B42025), the resulting 6-Bromo-2-(nitrophenyl)-1,4-dihydroquinazoline can be readily converted to its amino-substituted counterpart. nih.gov This reduction is a standard transformation in aromatic chemistry, typically achieved with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation (H₂/Pd-C), which selectively reduces the nitro group without affecting the phenyl or dihydroquinazoline rings under controlled conditions. researchgate.net

Another potential modification is directed C-H functionalization. Palladium-catalyzed C-H activation has been used for the ortho-halogenation of 2-arylquinazolines, where the quinazoline (B50416) nitrogen acts as a directing group. researchgate.net This methodology, using reagents like N-chlorosuccinimide (NCS), could plausibly be applied to the dihydroquinazoline system to introduce a halogen atom onto the ortho-position of the 2-phenyl ring, which can then serve as a handle for further cross-coupling reactions.

A summary of potential functional group interconversions is provided in the table below.

| Starting Substituent (on Phenyl Ring) | Reagents | Product Substituent | Reaction Type |

| -NO₂ | SnCl₂/HCl or H₂/Pd-C | -NH₂ | Reduction |

| -H (ortho position) | NCS, Pd(OAc)₂ | -Cl | C-H Halogenation |

Ring-Opening and Ring-Closing Reactions of the Dihydroquinazoline System

The dihydroquinazoline ring, while relatively stable, can participate in ring-opening reactions under specific conditions, particularly when subjected to certain alkylating agents or when driven by the formation of a highly stable aromatic product.

A documented example involves the reaction of substituted 4,4-diphenyl-3,4-dihydroquinazolines with ethyl bromoacetate (B1195939) in a DMSO-KOH system. This reaction leads to the nucleophilic attack and subsequent cleavage of the heterocyclic ring, resulting in the formation of an N-{[5-bromo-2-(methylamino)phenyl]diphenylmethyl}benzamide. researchgate.netosi.lv This demonstrates that the C2-N3 bond is susceptible to cleavage under specific nucleophilic conditions.

Furthermore, the dihydroquinazoline core can be part of a deconstructive functionalization process. In studies involving spiro dihydroquinazolinones, the cleavage of a C-C bond in the spirocyclic ring is driven by the energy gained from the aromatization of the dihydroquinazolinone to the corresponding quinazolinone. researchgate.net This highlights the thermodynamic driving force associated with forming the fully aromatic quinazolinone system, which can facilitate the opening of adjacent rings.

Conversely, ring-closing reactions are fundamental to the synthesis of the dihydroquinazoline system itself. One notable method involves the rearrangement of indazolium salts. This process proceeds through the cleavage of an N-N bond in the indazolium salt after deprotonation, leading to a ring-opened intermediate that subsequently undergoes an intramolecular N-nucleophilic addition to form the stable 1,2-dihydroquinazoline ring. organic-chemistry.org This cascade of ring-opening and ring-closing events showcases the dynamic nature of these heterocyclic systems during their formation.

Synthesis of Dihydroquinazoline Analogues and Derivatives

The this compound scaffold serves as a template for the synthesis of a wide range of analogues and derivatives through modifications at various positions.

A straightforward method to introduce diversity is to vary the substituents on the 2-phenyl ring. This is typically achieved by using different substituted benzaldehydes as starting materials in the condensation reaction that forms the dihydroquinazoline core. A wide array of functional groups, including both electron-donating and electron-withdrawing groups, have been successfully incorporated using this strategy. This approach allows for the systematic exploration of structure-activity relationships by modifying the electronic properties and steric bulk of the 2-aryl moiety.

The table below presents examples of substituents that have been incorporated onto the phenyl ring of related quinazoline and dihydroquinazoline structures through the use of corresponding aldehydes.

| Substituent on Benzaldehyde | Resulting 2-Aryl Substituent on Dihydroquinazoline |

| 4-Chloro | 2-(4-Chlorophenyl) |

| 4-Methoxy | 2-(4-Methoxyphenyl) |

| 4-Nitro | 2-(4-Nitrophenyl) |

| 2,4-Dichloro | 2-(2,4-Dichlorophenyl) |

| 3,4,5-Trimethoxy | 2-(3,4,5-Trimethoxyphenyl) |

| 2-Thienyl (Heteroaromatic) | 2-(Thiophen-2-yl) |

The dihydroquinazoline backbone itself offers sites for modification, primarily at the nitrogen atoms (N1 and N3) and the C4 position.

N-Alkylation: The nitrogen atoms of the dihydroquinazoline ring can be functionalized, most commonly through N-alkylation. The reaction of 3,4-dihydroquinazolines with various alkylating agents (e.g., alkyl halides) in the presence of a base like potassium hydroxide (B78521) leads to the formation of N1-monoalkyl-substituted 1,4-dihydroquinazolines. researchgate.net Selective N-alkylation can also be achieved through methods such as cesium carbonate-mediated reactions, which can prevent undesirable N,N-dialkylation. beilstein-journals.orgnih.gov

C4-Substitution: The C4 position can also be a point of modification. For instance, multicomponent reactions involving amides, amines, and ketones can lead to the synthesis of C4-quaternary 3,4-dihydroquinazolines, introducing significant steric bulk at this position. organic-chemistry.org

Creating analogues through heteroatom substitution involves replacing one or more atoms of the core ring structure with different elements, leading to fundamentally new heterocyclic systems. This can be achieved by constructing fused ring systems where the benzene (B151609) or dihydropyrimidine (B8664642) portion of the quinazoline is replaced by another heterocycle.

Thiadiazolo-quinazolines: Fused thiadiazolo[2,3-b]quinazoline derivatives can be synthesized through one-pot, three-component reactions. For example, reacting a 5-aryl-1,3,4-thiadiazol-2-amine with an aromatic aldehyde and a cyclic 1,3-dione (like dimedone) yields a thiadiazolo-quinazoline system. nih.gov In this analogue, a five-membered thiadiazole ring is fused to the quinazoline core.

Pyridopyrimidines: Pyridopyrimidines are isomers of quinazolines where the benzene ring is replaced by a pyridine (B92270) ring. These can be synthesized from 2-aminopyridine (B139424) derivatives. For instance, the reaction of 3-(aminomethyl)pyridin-2-amine (B117360) with aryl methanethiol (B179389) derivatives can yield 2-arylpyrido[2,3-d]pyrimidines. rsc.org This represents a direct substitution of the carbocyclic part of the scaffold with a nitrogen-containing aromatic ring. The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives has been explored for their potential as bioactive molecules. aip.orgresearchgate.netrsc.orgnih.gov

Mechanistic Studies of 6 Bromo 2 Phenyl 1,4 Dihydroquinazoline Chemistry

Mechanistic Pathways of Dihydroquinazoline (B8668462) Formation

The synthesis of the dihydroquinazoline ring system can proceed through various pathways, often dictated by the specific reactants and conditions employed. Understanding these mechanisms involves identifying key transient species and analyzing the energetic landscape of the reaction.

Investigation of Key Intermediates

The formation of dihydroquinazolines is a multi-step process that involves several key intermediates. The specific nature of these intermediates is dependent on the synthetic route.